molecular formula C25H20N2O4 B1597128 Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid CAS No. 517905-91-8

Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid

Cat. No. B1597128
M. Wt: 412.4 g/mol
InChI Key: VTDRHDRSYRSZJX-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid is a chemical compound with the molecular formula C26H22N2O4 . It is also known by several synonyms, including (3R)-4-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid .

Scientific Research Applications

Peptide Synthesis and Modification

Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid is utilized in the solid phase synthesis of peptide amides, leveraging the fluorenylmethoxycarbonyl (Fmoc) method. This approach facilitates the creation of peptides with specific terminal amides, highlighting the versatility of Fmoc amino acids in peptide engineering (Funakoshi et al., 1988). Additionally, this chemical is used in pre-column derivatization methods for high-performance liquid chromatography (HPLC) analysis of amino acids, offering a method for accurate measurement of amino acid concentrations in biological materials (Fürst et al., 1990).

Functional Materials and Hydrogels

Fmoc-modified amino acids, including Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid, are recognized for their self-assembly features, forming the basis for functional materials with a wide range of applications. These include cell cultivation, bio-templating, drug delivery, and therapeutic properties, demonstrating the compound's potential in both material science and biotechnology (Tao et al., 2016). For example, the self-assembly and hydrogelation behavior of Fmoc-phenylalanine derivatives have been studied for their role in creating hydrogels, which are crucial for biomedical applications (Ryan et al., 2010).

Antibacterial Applications

Recent advances in peptide- and amino-acid-based nanotechnology have explored the use of Fmoc-decorated self-assembling building blocks for antibacterial purposes. These materials exhibit significant antibacterial capabilities, affecting bacterial morphology and viability without being cytotoxic to mammalian cells. This highlights the potential of Fmoc-modified compounds in developing new antibacterial materials (Schnaider et al., 2019).

Safety And Hazards

When handling Fmoc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid, it’s important to use proper safety measures. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . If exposure limits are exceeded or irritation is experienced, use a full-face respirator .

properties

IUPAC Name

(3R)-3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDRHDRSYRSZJX-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375879
Record name AC1MC5MS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(R)-3-Amino-3-(3-cyano-phenyl)-propionic acid

CAS RN

517905-91-8
Record name AC1MC5MS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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